1-(3-Chloro-2-fluoropyridin-4-YL)ethanone
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Overview
Description
1-(3-Chloro-2-fluoropyridin-4-YL)ethanone is a chemical compound with the molecular formula C7H5ClFNO It is a derivative of pyridine, characterized by the presence of chlorine and fluorine atoms on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-fluoropyridin-4-YL)ethanone typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 3-chloro-2-fluoropyridine with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, at a temperature range of 0-5°C to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and yield. The reaction mixture is typically subjected to purification steps, including distillation and recrystallization, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2-fluoropyridin-4-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The ethanone group can be oxidized to form carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Reactions: Formation of various substituted pyridine derivatives.
Oxidation Reactions: Formation of carboxylic acids.
Reduction Reactions: Formation of alcohols.
Scientific Research Applications
1-(3-Chloro-2-fluoropyridin-4-YL)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-fluoropyridin-4-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(2-Chloro-3-fluoropyridin-4-YL)ethanone
- 1-(2-Chloro-5-fluoropyridin-3-YL)ethanone
- 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-YL)ethanone
Uniqueness: 1-(3-Chloro-2-fluoropyridin-4-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H5ClFNO |
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Molecular Weight |
173.57 g/mol |
IUPAC Name |
1-(3-chloro-2-fluoropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5ClFNO/c1-4(11)5-2-3-10-7(9)6(5)8/h2-3H,1H3 |
InChI Key |
YCHOYYSMWMHBOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=NC=C1)F)Cl |
Origin of Product |
United States |
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